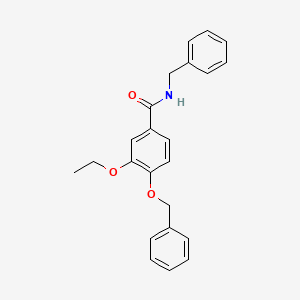

N-benzyl-4-(benzyloxy)-3-ethoxybenzamide

Description

Properties

IUPAC Name |

N-benzyl-3-ethoxy-4-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c1-2-26-22-15-20(23(25)24-16-18-9-5-3-6-10-18)13-14-21(22)27-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGWNWZIFQRJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Sulfonamide-Linked Benzamides

Compounds such as 4-(N-Benzyl-4-phenoxyphenylsulfonamido)-2-(benzyloxy)-N-(methylsulfonyl)benzamide (21a) and 4-(N-Benzyl-4-(4-chloro-3,5-dimethylphenoxy)phenylsulfonamido)-2-(benzyloxy)-N-((3-nitro-4-...)benzamide (7d) feature sulfonamide bridges instead of a direct benzamide linkage. These substitutions introduce strong electron-withdrawing effects, reducing basicity and increasing metabolic stability. For example, compound 7d exhibits a molecular weight of 833.1383 g/mol (HRMS) and distinct NMR shifts (δ 8.60–8.51 ppm for aromatic protons) , contrasting with the simpler electronic profile of the target compound.

Amino and Hydroxy Substituents

Similarly, N-(4-Hydroxy-3-methoxybenzyl)-benzamide contains a phenolic hydroxyl group, enhancing solubility in polar solvents but reducing stability under acidic conditions.

Heterocyclic Modifications

Benzothiazole and Imidazo-Pyridine Derivatives

Similarly, N-benzyl-4-[({3-[(3-methoxyphenyl)methyl]-3H-imidazo[4,5-c]pyridin-2-yl}sulfanyl)methyl]benzamide features an imidazo-pyridine system, which may improve binding affinity to kinase targets but complicate synthetic routes.

Spirocyclic Systems

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Compounds

Q & A

Basic: What are optimized synthetic routes for N-benzyl-4-(benzyloxy)-3-ethoxybenzamide?

Methodological Answer:

Synthesis typically involves sequential benzylation and coupling steps. A representative approach for analogous benzamides includes:

Benzylation of hydroxyl groups : Use O-benzyl hydroxylamine hydrochloride under anhydrous conditions (CH₂Cl₂, Na₂CO₃) at 0–5°C to protect reactive sites .

Amide coupling : React with a benzoyl chloride derivative (e.g., 4-ethoxy-3-nitrobenzoyl chloride) in dichloromethane (DCM) with triethylamine as a base .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from acetonitrile to achieve >95% purity .

Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane).

- Hazard assessment for benzyl chloride derivatives is critical due to mutagenicity risks (Ames II testing recommended) .

Basic: How to confirm the structural integrity of the synthesized compound?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Look for characteristic signals (e.g., benzyloxy protons at δ 4.8–5.1 ppm, ethoxy group at δ 1.3–1.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) with <2 ppm error .

- FT-IR : Validate amide C=O stretching (~1650–1680 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

Advanced Tip : X-ray crystallography (if crystals form) resolves stereochemical ambiguities, as seen in related benzamides .

Advanced: How do electronic effects of substituents influence reactivity in benzamide derivatives?

Methodological Answer:

The ethoxy and benzyloxy groups alter resonance and steric effects:

- Resonance disruption : The nitrogen lone pair in the amide group adopts an sp³ configuration due to electron-withdrawing substituents, reducing conjugation with the carbonyl .

- Anomeric stabilization : Alkoxy groups (e.g., benzyloxy) engage in n→σ* hyperconjugation with the N-acyloxy bond, stabilizing intermediates during reactions like nucleophilic substitution .

Experimental validation : - Use DFT calculations (B3LYP/6-31G*) to map electron density distribution.

- Compare reaction kinetics (e.g., SN2 substitution rates) with control compounds lacking substituents .

Advanced: How to address discrepancies in mutagenicity profiles observed in Ames testing?

Methodological Answer:

Contradictory mutagenicity data (e.g., low vs. high Ames test results) arise from:

Dose-response variability : Test multiple concentrations (0.1–100 µg/plate) with S9 metabolic activation .

Structural analogs : Compare with mutagenic anomeric amides (e.g., N-acetoxy-N-alkoxybenzamides) to identify substituent-specific risks .

Assay conditions : Ensure consistency in bacterial strains (TA98 vs. TA100) and solvent controls (DMSO vs. ethanol) .

Mitigation : Use sodium pivalate to stabilize reactive intermediates and reduce decomposition byproducts during synthesis .

Advanced: What methodologies are recommended for studying biological target interactions?

Methodological Answer:

For receptor/enzyme binding studies:

Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 4QPL) to predict binding poses of the benzamide scaffold .

Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., BCL-2 family) on CM5 chips to measure binding kinetics (ka/kd) .

Fluorescence polarization : Label competitive inhibitors (e.g., FITC-conjugated peptides) to quantify IC₅₀ values in enzyme inhibition assays .

Validation : Cross-reference with cellular assays (e.g., apoptosis in HEK293 cells) to confirm functional activity .

Basic: How to ensure compound stability during storage?

Methodological Answer:

- Storage conditions : Keep at –20°C under argon in amber vials to prevent photodegradation .

- Stability monitoring : Perform DSC analysis to detect decomposition exotherms (>150°C indicates thermal instability) .

- Periodic QC checks : Use HPLC (C18 column, 70:30 MeCN/H₂O) to monitor purity over 6–12 months .

Advanced: How to resolve low yields in coupling reactions during synthesis?

Methodological Answer:

Low yields (<40%) often stem from:

Incomplete activation : Pre-activate carboxylic acids with HATU/DIPEA in DMF for 30 min before adding amines .

Steric hindrance : Use microwave-assisted synthesis (80°C, 300 W) to enhance reactivity of bulky substituents .

Byproduct formation : Add molecular sieves (3Å) to sequester water and shift equilibrium toward amide formation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and fume hoods during synthesis .

- Waste disposal : Neutralize benzyl chloride derivatives with 10% NaOH before disposal .

- Emergency response : For skin contact, rinse with 1% acetic acid to neutralize basic byproducts .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

Core modifications : Synthesize analogs with methoxy → nitro or ethylthio substitutions to probe electronic effects .

Positional scanning : Vary substituents at the 3- and 4-positions of the benzamide ring to map steric tolerance .

In silico QSAR : Train models with descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity .

Advanced: How to analyze decomposition pathways under reactive conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Identify mass loss steps at 120–180°C, correlating with N–O bond cleavage .

- LC-MS/MS : Detect decomposition products (e.g., benzyl alcohol or nitroso derivatives) using MRM transitions .

- Mechanistic studies : Use ¹⁸O labeling to trace oxygen migration during HERON-type rearrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.